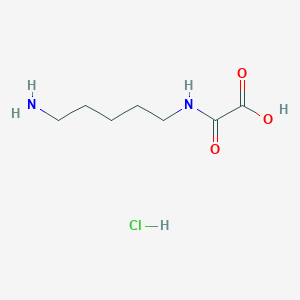

2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride

Description

2-(5-Aminopentylamino)-2-oxoacetic acid hydrochloride is a hydrochloride salt of a substituted amino acid derivative. Its structure features a pentylamino chain linked to a 2-oxoacetic acid moiety. The compound’s molecular formula is C₇H₁₄ClN₂O₃ (estimated), with a molecular weight of approximately 218.65 g/mol.

Properties

IUPAC Name |

2-(5-aminopentylamino)-2-oxoacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3.ClH/c8-4-2-1-3-5-9-6(10)7(11)12;/h1-5,8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLISNFYJSZJFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCNC(=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride typically involves the reaction of 5-aminopentylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, involving steps such as recrystallization and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of its interactions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-Methoxy-5-oxopentanoic Acid Hydrochloride (C₆H₁₂ClNO₄)

- Structure: Features a methoxy group at the 5-position and a 5-oxo group on a pentanoic acid backbone.

- Molecular Weight: 197.615 g/mol (monoisotopic: 197.0455) .

- Key Differences: Unlike the target compound, this molecule has a methoxy substituent and lacks the pentylamino chain. The oxo group is positioned at C5 instead of C2.

- Applications : Likely used in peptide synthesis or as a glutamate analog due to its structural resemblance to glutamic acid derivatives.

5-Amino-4-oxopentanoic Acid Hydrochloride (C₅H₁₀ClNO₃)

- Structure: A shorter-chain derivative with a 4-oxo group and amino group at C5.

- Molecular Weight : ~167.59 g/mol (estimated).

- Key Differences: The shorter carbon chain (pentanoic acid vs. pentylamino) and oxo group placement (C4 vs. C2) reduce its structural overlap with the target compound.

- Applications: Potential precursor for δ-aminolevulinic acid derivatives, used in photodynamic therapy .

2-(Methylamino)-2-oxoacetic Acid (C₃H₅NO₃)

- Structure: Simplest analog with a methylamino group and 2-oxoacetic acid.

- Molecular Weight : 107.08 g/mol .

- Key Differences : Lacks the extended pentyl chain, resulting in lower molecular weight and altered solubility (likely more hydrophilic).

- Applications : Intermediate in heterocyclic synthesis, such as hydantoins or aza-Michael adducts .

Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride (C₉H₁₀Cl₂N₂O₃)

- Structure : Contains a pyridine ring and ethyl ester group.

- Molecular Weight : 265.09 g/mol .

- Key Differences : The aromatic pyridine ring and ester functionality distinguish it from the aliphatic target compound.

- Applications : Research reagent in life sciences, particularly for kinase inhibition studies .

2-(Methylamino)-2-phenylacetic Acid Hydrochloride (C₉H₁₂ClNO₂)

- Structure: Phenyl-substituted acetic acid with a methylamino group.

- Molecular Weight : 201.65 g/mol .

- Key Differences : The phenyl group introduces aromaticity, enhancing lipophilicity compared to the target’s aliphatic chain.

- Applications : Used in chiral resolution or as a building block for pharmaceuticals like β-lactam antibiotics .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₇H₁₄ClN₂O₃ | ~218.65 | Pentylamino, 2-oxoacetic acid | Potential peptide synthesis, research |

| 2-Amino-5-methoxy-5-oxopentanoic acid | C₆H₁₂ClNO₄ | 197.62 | Methoxy, 5-oxo | Glutamate analog |

| 5-Amino-4-oxopentanoic acid HCl | C₅H₁₀ClNO₃ | ~167.59 | 4-oxo, shorter chain | Photodynamic therapy |

| 2-(Methylamino)-2-oxoacetic acid | C₃H₅NO₃ | 107.08 | Methylamino, 2-oxo | Heterocyclic synthesis |

| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate HCl | C₉H₁₀Cl₂N₂O₃ | 265.09 | Pyridine, ester | Kinase inhibition studies |

| 2-(Methylamino)-2-phenylacetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Phenyl, methylamino | β-lactam antibiotics |

Biological Activity

The compound 2-(5-Aminopentylamino)-2-oxoacetic acid; hydrochloride is a bioactive molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

- IUPAC Name : 2-(5-Aminopentylamino)-2-oxoacetic acid; hydrochloride

- Molecular Formula : C7H14ClN3O3

- Molecular Weight : 209.65 g/mol

The biological activity of 2-(5-Aminopentylamino)-2-oxoacetic acid is primarily attributed to its ability to modulate various biochemical pathways. It acts as an agonist or antagonist at specific receptors, influencing cellular signaling and metabolic processes. The compound's structure allows it to interact with amino acid transporters and enzymes involved in metabolic pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary research indicates that it may inhibit tumor growth in specific cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Inhibits proliferation in HeLa cells | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(5-Aminopentylamino)-2-oxoacetic acid demonstrated its effectiveness against multi-drug resistant strains of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Study

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in HeLa and MCF-7 cells at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.

Case Study 3: Neuroprotection in Animal Models

Research utilizing animal models of neurodegeneration showed that administration of the compound resulted in decreased neuronal loss and improved cognitive function compared to control groups. The mechanism was linked to enhanced antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.